molecular formula C2H7P B1201611 Ethylphosphine CAS No. 593-68-0

Ethylphosphine

Cat. No. B1201611
CAS RN: 593-68-0
M. Wt: 62.05 g/mol
InChI Key: JLHMVTORNNQCRM-UHFFFAOYSA-N
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Description

Ethylphosphine, also known as ethylphosphane, is a chemical compound with the molecular formula C2H7P . It is a derivative of phosphine (PH3), which is a colorless, flammable, and highly toxic compound .


Synthesis Analysis

The synthesis of tertiary phosphines, such as ethylphosphine, often involves various synthetic approaches . One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach continues to be widely used and universal .


Molecular Structure Analysis

The molecular weight of ethylphosphine is 62.0507 Da . The IUPAC Standard InChI for ethylphosphine is InChI=1S/C2H7P/c1-2-3/h2-3H2,1H3 . The structure of ethylphosphine can be represented as a 2D Mol file .

Scientific Research Applications

  • Ethylphosphine has been extensively studied for its molecular structure and conformational stability, using methods like ab initio and density functional theory. These studies help in understanding its two stable conformers, trans and gauche, and their energy differences. Such research is vital in the field of molecular chemistry and for the development of advanced materials (Fu, Du, & Zhou, 2002).

  • Investigations into the microwave spectra of ethylphosphine, including its isotopic species, contribute to the understanding of its molecular structure. This knowledge is crucial for designing and interpreting experiments in spectroscopy and molecular physics (Groner, Johnson, & Durig, 1988).

  • Far-infrared spectra studies and ab initio calculations of ethylphosphine, focusing on its vibrational frequencies, aid in the assignment of fundamental modes. These studies are significant for applications in infrared spectroscopy and chemical analysis (Durig, Lee, Harlan, & Little, 1989).

  • Ethylphosphine plays a role in catalysis, particularly in the oligomerization and polymerization of ethylene. Studies in this area have led to the development of efficient catalysts for producing linear alpha-olefins, demonstrating its importance in industrial chemistry (Kuhn, Sémeril, Matt, Chetcuti, & Lutz, 2007).

  • Research on the dissociation dynamics of ethylphosphine ions and their reactions provides insights into the formation and properties of various ethylphosphine neutrals and ions. This research is significant for understanding the chemical reactions and stability of ethylphosphine in different environments (Kercher, Gengeliczki, Sztáray, & Baer, 2007).

Future Directions

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties , suggesting potential future directions in the study and application of ethylphosphine.

properties

IUPAC Name

ethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7P/c1-2-3/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHMVTORNNQCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208033
Record name Phosphine, ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylphosphine

CAS RN

593-68-0
Record name Phosphine, ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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